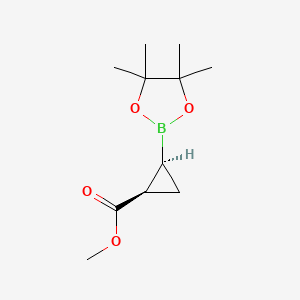

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate

Description

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a cyclopropane derivative featuring a methyl ester group at position 1 and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at position 2 in a cis-configuration. This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the strained cyclopropane ring enhancing reactivity and the boronate ester enabling carbon-carbon bond formation . Its structural rigidity and functional group compatibility make it useful in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C11H19BO4 |

|---|---|

Molecular Weight |

226.08 g/mol |

IUPAC Name |

methyl (1R,2S)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-6-7(8)9(13)14-5/h7-8H,6H2,1-5H3/t7-,8+/m1/s1 |

InChI Key |

UZMWEJFFPHNEBB-SFYZADRCSA-N |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)[C@H]2C[C@H]2C(=O)OC |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC2C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Borylation of Cyclopropane Carboxylate Derivatives

A widely adopted approach involves the transition-metal-catalyzed borylation of cyclopropane carboxylate substrates using pinacolborane or bis(pinacolato)diboron reagents.

- Starting Materials: Methyl cyclopropane-1-carboxylate or its halogenated derivatives (e.g., 2-bromocyclopropane-1-carboxylate)

- Reagents: Pinacolborane (HBpin) or bis(pinacolato)diboron (B2pin2)

- Catalysts: Palladium or rhodium complexes (e.g., Pd(PPh3)4, Rh(COD)Cl)

- Solvents: Anhydrous tetrahydrofuran (THF), dichloromethane (DCM), or toluene

- Conditions: Typically performed under inert atmosphere (N2 or Ar), at room temperature or mild heating (20–80 °C), reaction times from 6 to 20 hours depending on catalyst and substrate

This method facilitates the formation of the boronate ester at the cyclopropane 2-position with retention of the cis stereochemistry relative to the methyl carboxylate group.

$$

\text{Methyl 2-bromocyclopropane-1-carboxylate} + \text{HBpin} \xrightarrow[\text{Solvent}]{\text{Pd catalyst, base}} \text{Methyl cis-2-(pinacolboronate)cyclopropane-1-carboxylate}

$$

Cyclopropanation of Boronate-Containing Alkenes

Another approach involves the cyclopropanation of alkenes bearing boronate ester groups :

- Starting Material: Alkenes functionalized with pinacolboronate groups

- Reagents: Carbenoid precursors such as diazo compounds or Simmons–Smith reagents

- Catalysts: Rhodium or copper catalysts for stereoselective cyclopropanation

- Conditions: Mild temperatures, inert atmosphere, and controlled addition of reagents to favor cis-selectivity

This route allows the direct construction of the cyclopropane ring with the boronate ester already installed, followed by methyl esterification if required.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4, Rh(COD)Cl | Catalyst choice affects yield and stereoselectivity |

| Solvent | THF, DCM, toluene | Anhydrous solvents preferred to avoid hydrolysis |

| Temperature | 20–80 °C | Elevated temperatures accelerate reaction but may cause side reactions |

| Reaction Time | 6–20 hours | Monitored by TLC or NMR to optimize conversion |

| Atmosphere | Nitrogen or argon | Prevents oxidation of sensitive boronate esters |

| Base | Cs2CO3, K3PO4 (if needed) | Facilitates deprotonation and catalyst turnover |

| Workup | Filtration, silica gel chromatography | Purification to remove catalyst residues and byproducts |

Purification and Characterization

- Purification: Silica gel column chromatography using pentane/ethyl acetate gradients or recrystallization from dichloromethane/methanol mixtures.

- Characterization: Confirmed by ^1H NMR, ^13C NMR, ^11B NMR (sharp peak ~30 ppm indicating boronate ester), HRMS, and single-crystal X-ray diffraction to assert cis stereochemistry.

Research Findings and Data Summary

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | Methyl 2-bromocyclopropane-1-carboxylate | Pd(PPh3)4 | Pinacolborane, base | THF, 20–80 °C, inert atmosphere | 80–87 | High selectivity, scalable | Requires inert atmosphere |

| Rh-catalyzed cyclopropanation | Boronate-containing alkenes | Rh(COD)Cl | Diazo compounds | Mild temp, inert atmosphere | 75–85 | Enantioselective, mild conditions | More complex catalyst system |

| Industrial continuous flow | Cyclopropane carboxylate derivatives | Pd-based catalysts | Pinacolborane | Automated flow, controlled temp | 82–90 | High purity, reproducible | Requires specialized equipment |

Chemical Reactions Analysis

Types of Reactions

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding boronic acids or alcohols.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various substituted cyclopropane derivatives.

Scientific Research Applications

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate has several applications in scientific research:

Biology: The compound can be utilized in the development of boron-containing drugs and probes for biological studies.

Industry: The compound is used in the synthesis of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate exerts its effects involves the interaction of the boronic ester moiety with various molecular targets. In cross-coupling reactions, the boronic ester forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the halide substrate . This process involves several steps, including oxidative addition, transmetalation, and reductive elimination, ultimately leading to the formation of the desired product.

Comparison with Similar Compounds

Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropanecarboxylate

- Structural Difference : Ethyl ester substituent instead of methyl (C12H21BO4 vs. C11H19BO4) .

- Key Properties: Molecular Weight: 240.10 g/mol CAS No.: 1215107-29-1 Stability: Requires storage under inert atmosphere (2–8°C) due to boronate ester sensitivity .

- However, the larger ester may introduce steric hindrance in cross-coupling reactions compared to the methyl analog.

Ethyl 1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate

N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide

- Structural Difference: Carboxamide replaces the ester, with a phenyl-boronate linkage (C16H22BNO3) .

- Key Properties: Molecular Weight: 287.17 g/mol CAS No.: 1031747-40-6

- Reactivity: The amide group introduces hydrogen-bonding capability, affecting solubility and biological activity.

Pyrazole Derivatives with Tetramethyl-1,3,2-dioxaborolane

- Example : 1-Methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole (CAS: 1353003-51-6) .

- Structural Difference : Heterocyclic pyrazole core replaces cyclopropane.

- Applications : The trifluoromethyl group enhances metabolic stability, making these compounds relevant in medicinal chemistry. The boronate enables functionalization at the pyrazole position .

Tabulated Comparison of Key Parameters

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS No. | Key Feature |

|---|---|---|---|---|

| Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | C11H19BO4 | 226.08* | Not Provided | Methyl ester, cis-cyclopropane |

| Ethyl 2-(tetramethyl-dioxaborolan-2-yl)cyclopropanecarboxylate | C12H21BO4 | 240.10 | 1215107-29-1 | Ethyl ester |

| Ethyl 1-[4-(tetramethyl-dioxaborolan-2-yl)phenyl]cyclopropane-1-carboxylate | C16H21BO4 | 288.15 | 1257213-52-7 | Phenyl-boronate, ethyl ester |

| N-(3-(tetramethyl-dioxaborolan-2-yl)phenyl)cyclopropanecarboxamide | C16H22BNO3 | 287.17 | 1031747-40-6 | Carboxamide, phenyl-boronate |

| 1-Methyl-4-(tetramethyl-dioxaborolan-2-yl)-5-(trifluoromethyl)-1H-pyrazole | C9H12BF3N2O2 | 248.01 | 1353003-51-6 | Pyrazole core, CF3 substituent |

*Calculated based on analogous structures.

Biological Activity

Methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate is a compound of significant interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C13H21BO4 and a molecular weight of approximately 252.11 g/mol. Its structure includes a cyclopropane ring and a dioxaborolane moiety, which are crucial for its reactivity and interaction with biological targets. The presence of the boron-containing dioxaborolane group enhances its potential for various chemical transformations, making it a valuable building block in synthetic organic chemistry.

Synthesis

The synthesis of methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate typically involves multi-step procedures. For example, asymmetric hydroboration using rhodium catalysts followed by purification techniques such as column chromatography is commonly employed to isolate the desired compound. This synthetic approach is critical for obtaining high-purity samples necessary for biological studies.

Comparative Analysis

To better understand the biological implications of methyl cis-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl trans-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)cyclopropane-1-carboxylate | C13H21BO4 | Trans configuration may alter reactivity and biological properties. |

| Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)cyclopropanecarboxylate | C14H23BO4 | Ethyl group influences solubility and interaction profiles. |

| Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)propanoate | C15H25BO4 | Variation in carbon chain length affects molecular interactions. |

The differences in configuration and functional groups among these compounds may lead to varied biological activities and pharmacological profiles.

Case Studies

A few notable studies have explored the biological activity of related compounds:

Case Study 1: Anticancer Activity

In a study examining cyclopropane derivatives, researchers found that certain analogs exhibited significant cytotoxic effects against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antibiotic Efficacy

Another investigation into boron-containing compounds highlighted their ability to inhibit bacterial growth in vitro. This study suggested that modifications to the dioxaborolane group could enhance antibacterial potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.